molecular formula C11H21ClN2O3 B1380122 (S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 87178-63-0

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1380122
CAS No.: 87178-63-0
M. Wt: 264.75 g/mol
InChI Key: GZEPUBCBTCSTKP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The ring is non-planar due to sp3 hybridization, which allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions, depending on the functional groups attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .

Scientific Research Applications

Asymmetric Synthesis

One of the prominent applications of related compounds is in the field of asymmetric synthesis. For example, halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides have been utilized as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids, showcasing high enantiomeric purity in the synthesis of α-methyl-α-amino acids (Y. Belokon’, V. Maleev, A. Petrosyan, T. F. Saveléva, N. S. Ikonnikov, A. Peregudov, V. Khrustalev, A. S. Saghiyan, 2002).

Antiviral and Antibacterial Activity

Compounds with structural similarities to "(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride" have shown potent antiviral and antibacterial activities. For instance, certain pyrrolidine derivatives have been identified as potent inhibitors of influenza neuraminidase, with synthesized analogs demonstrating significant inhibition of viral activity (G. T. Wang, Y. Chen, S. Wang, R. Gentles, T. Sowin, W. Kati, S. Muchmore, V. Giranda, K. Stewart, H. Sham, D. Kempf, W. G. Laver, 2001). Another study reported the synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine thienoyl antifolates, highlighting their selectivity for high-affinity folate receptors and the proton-coupled folate transporter, making them effective in treating tumors (Lei Wang, Christina Cherian, S. Desmoulin, L. Polin, Yijun Deng, Jianmei Wu, Z. Hou, K. White, J. Kushner, L. Matherly, A. Gangjee, 2010).

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies using pyrrolidine derivatives. For example, the extraction of pyridine-3-carboxylic acid utilizing 1-dioctylphosphoryloctane (TOPO) was studied, providing insights into the optimization of extraction efficiency, an important aspect in pharmaceutical and biochemical industries (Sushil Kumar, B. V. Babu, 2009). Moreover, a unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin was reported, which allows the direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, showcasing innovative approaches to amino acid modification (Rina Ito, N. Umezawa, T. Higuchi, 2005).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of L-Leucyl-L-proline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.

Future Directions

Pyrrolidine derivatives continue to be of great interest in medicinal chemistry due to their versatile properties and potential for the treatment of various diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chiral derivatization. It interacts with enzymes such as non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids . The compound’s positively charged derivatization reagent enhances its sensitivity and separation efficiency in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s function .

Properties

IUPAC Name

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPUBCBTCSTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585206
Record name Leucylproline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87178-63-0
Record name Leucylproline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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